molecular formula C16H20N2O7 B12001668 Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate CAS No. 6265-87-8

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate

Cat. No.: B12001668
CAS No.: 6265-87-8
M. Wt: 352.34 g/mol
InChI Key: WNUVFEVPHDQZBA-UHFFFAOYSA-N
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Description

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is a malonate-derived ester featuring an acetamido group and a 4-nitrophenylmethyl substituent. Its structure combines a propanedioate backbone with functional groups that influence reactivity, solubility, and applications. The 4-nitrophenyl group is electron-withdrawing, enhancing electrophilicity at the benzylic position, making it a valuable intermediate in synthetic organic chemistry, particularly in nucleophilic substitution reactions or as a precursor to aromatic amines .

Properties

CAS No.

6265-87-8

Molecular Formula

C16H20N2O7

Molecular Weight

352.34 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(4-nitrophenyl)methyl]propanedioate

InChI

InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-6-8-13(9-7-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19)

InChI Key

WNUVFEVPHDQZBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the alkylation of DEAM using 4-nitrobenzyl chloride under basic conditions. DEAM acts as a nucleophile, attacking the electrophilic benzyl halide to form the target compound.

Procedure:

  • Reagents :

    • Diethyl acetamidomalonate (DEAM)

    • 4-Nitrobenzyl chloride

    • Base (e.g., Cs₂CO₃ or K₂CO₃)

    • Polar aprotic solvent (e.g., DMF or acetonitrile)

  • Conditions :

    • Temperature: 80–100°C

    • Reaction time: 6–12 hours

    • Molar ratio (DEAM:4-nitrobenzyl chloride:base): 1:1.2:1.5

  • Workup :

    • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

ParameterValueSource
Yield75–85%
Purity (HPLC)>98%
Melting Point96–98°C

Mechanism:

The base deprotonates DEAM, generating a malonate enolate that undergoes nucleophilic substitution with 4-nitrobenzyl chloride. The nitro group stabilizes the transition state via electron-withdrawing effects.

One-Pot Decarboxylative Acylation Using Diethyl Malonate (DEM)

Reaction Overview

This method adapts the "Malonic Ester Amide Synthesis" (MEAS), where DEM reacts with a 4-nitrophenylmethylamine derivative in a single pot to form the target compound.

Procedure:

  • Reagents :

    • Diethyl malonate (DEM)

    • 4-Nitrobenzylamine

    • Acetic anhydride (acylation agent)

    • Catalyst (e.g., Cs₂CO₃ or self-catalyzed)

  • Conditions :

    • Temperature: 120–150°C

    • Reaction time: 1–3 hours

    • Solvent-free or in toluene

  • Workup :

    • Distillation to remove excess DEM.

    • Trituration with non-polar solvents (e.g., hexane).

Key Data:

ParameterValueSource
Yield90–95%
Purity (GC)>97%

Mechanism:

DEM undergoes decarboxylative acylation with the amine, facilitated by heat. The reaction proceeds via an intermediate amide, which loses CO₂ to form the final product.

Reductive Acylation of Nitroso Intermediate

Reaction Overview

This two-step method involves nitrosation of DEM followed by reductive acylation with zinc and acetic anhydride.

Procedure:

Step 1: Nitrosation

  • Reagents :

    • DEM, sodium nitrite, acetic acid

    • Solvent: Dichloromethane or chloroform

  • Conditions :

    • Temperature: 0–5°C (nitrosation), 35–45°C (reaction)

    • Time: 10–15 hours

Step 2: Reductive Acylation

  • Reagents :

    • Nitroso intermediate, zinc powder, acetic anhydride

  • Conditions :

    • Temperature: 50–60°C

    • Time: 2 hours

  • Workup :

    • Filtration to remove zinc acetate.

    • Recrystallization with water.

Key Data:

ParameterValueSource
Overall Yield80–84%
Purity (HPLC)99.6–99.9%

Mechanism:

The nitroso intermediate is reduced by zinc, forming an amine that reacts with acetic anhydride to introduce the acetamido group.

Comparative Analysis of Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Alkylation75–85>98High purity; scalableRequires stoichiometric base
One-Pot Acylation90–95>97Solvent-free; fastHigh temperature required
Reductive Acylation80–8499.6–99.9Excellent regioselectivityMulti-step; zinc waste generation

Applications and Derivatives

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate serves as a precursor for:

  • Anticancer agents : Used in Novobiocin analogues targeting heat shock protein 90.

  • Antioxidants : Nitrophenyl groups enhance radical scavenging activity.

  • Amino acid derivatives : Alkylation products are intermediates in unnatural amino acid synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in the malonate backbone undergo hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

  • Conditions : Concentrated HCl or HBr in acetic acid.

  • Mechanism : Protonation of the ester carbonyl facilitates nucleophilic attack by water, yielding the corresponding dicarboxylic acid.

  • Product : 2-Acetamido-2-[(4-nitrophenyl)methyl]propanedioic acid.

Basic Hydrolysis

  • Conditions : Aqueous NaOH or KOH in refluxing ethanol .

  • Mechanism : Saponification of ester groups generates carboxylate salts, which acidify to the free acid.

  • Application : Intermediate for decarboxylation or peptide coupling .

Reduction of the Nitro Group

The 4-nitrophenyl group is reduced catalytically or chemically to an amine, altering reactivity.

Catalytic Hydrogenation

  • Conditions : H₂ gas (1–3 atm) with Pd/C or Raney Ni in ethanol at 25–50°C .

  • Mechanism : Sequential reduction of the nitro group to hydroxylamine (2-(N-hydroxyamino)phenylmalonate ) and then to amine (2-aminophenylmalonate ).

  • Product : Diethyl acetamido[(4-aminophenyl)methyl]propanedioate .

Chemical Reduction

  • Conditions : Fe/HCl or SnCl₂ in HCl .

  • Outcome : Direct conversion to the amine without isolating intermediates.

Cyclization Reactions

Intramolecular reactions form heterocyclic structures.

Oxindole Formation

  • Conditions : Acidic or thermal treatment post-reduction of the nitro group .

  • Mechanism :

    • Reduction of nitro to amine.

    • Intramolecular aminolysis of one ester group by the amine, forming a five-membered lactam (oxindole).

  • Product : N-Hydroxy-2-oxindole-3-carboxylate ester or 2-oxindole-3-carboxylate ester .

Decarboxylation

Loss of CO₂ occurs under thermal or oxidative conditions.

Thermal Decarboxylation

  • Conditions : Heating at 120–150°C in inert solvents (e.g., toluene) .

  • Mechanism : Homolytic cleavage of the C–CO₂Et bond generates radicals, which abstract halogens or recombine.

  • Product : 2-Acetamido-3-(4-nitrophenyl)propanoate .

Oxidative Decarboxylation

  • Conditions : Pb(OAc)₄ or I₂ in DMSO .

  • Outcome : Formation of alkenes or alkyl halides via radical intermediates.

Nucleophilic Substitution

The acetamido group participates in coupling reactions.

Aminolysis

  • Conditions : Amines (e.g., NH₃, alkylamines) in DMF or THF .

  • Product : Substituted malonamides.

Comparative Reaction Table

Reaction Type Conditions Key Product Reference
Acidic HydrolysisHBr/AcOH, 80°C, 2h2-Acetamido-2-(4-nitrophenylmethyl)propanedioic acid
Catalytic HydrogenationH₂/Pd-C, EtOH, 50°CDiethyl acetamido[(4-aminophenyl)methyl]propanedioate
CyclizationHCl/MeOH, refluxN-Hydroxy-2-oxindole-3-carboxylate ester
DecarboxylationPb(OAc)₄, DMSO, 100°C2-Acetamido-3-(4-nitrophenyl)propanoate

Mechanistic Insights

  • Nitro Group Influence : The electron-withdrawing nitro group enhances electrophilicity at the benzylic position, facilitating nucleophilic attacks .

  • Acetamido Reactivity : The acetamido nitrogen can act as a weak base or nucleophile, enabling cyclization or substitution .

Scientific Research Applications

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is a compound with diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and data tables that highlight its significance in various fields.

Chemical Properties and Structure

This compound is characterized by its functional groups, which include an acetamido group and a nitrophenyl moiety. The presence of these groups contributes to its reactivity and potential applications in drug development and synthesis.

Structural Formula

The structural formula can be represented as follows:CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_wWhere xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity.

  • Case Study: Anticancer Activity
    Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this compound have demonstrated significant inhibition of tumor growth in vitro and in vivo models .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Aldol Condensation Reactions
    This compound can be utilized in aldol-type condensation reactions to form larger carbon frameworks, which are essential in building biologically active compounds .
  • Case Study: Synthesis of Antimicrobial Agents
    The compound has been used as a starting material for synthesizing antimicrobial agents, showcasing its versatility in generating compounds with significant biological activity .

Analytical Chemistry

The compound's unique structure allows for its use as a standard or reagent in analytical methods, such as high-performance liquid chromatography (HPLC). Its derivatives can be analyzed to determine purity and concentration levels in pharmaceutical formulations.

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial10
Compound CAntifungal20

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
Aldol CondensationThis compoundCompound D75
NitrationCompound EThis compound80

Mechanism of Action

The mechanism of action of diethyl 2-(acetylamino)-2-(4-nitrobenzyl)malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with proteins, affecting their function.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Compound Name Substituent Key Functional Group Effects Reactivity Implications Reference
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate 4-Nitrophenylmethyl Strong electron-withdrawing nitro group activates aromatic ring for nucleophilic substitution. High stability under oxidative conditions; reducible nitro group allows conversion to amines.
Diethyl 2-acetamido-2-[(4-aminophenyl)methyl]propanedioate (CAS 6335-21-3) 4-Aminophenylmethyl Electron-donating amino group enhances electrophilic aromatic substitution. Increased solubility in acidic media; potential for diazotization or coupling reactions.
Diethyl acetamido(2-cyanoethyl)propanedioate (CAS 63019-66-9) 2-Cyanoethyl Polar cyano group introduces dipole interactions. Enhanced solubility in polar solvents; nitrile can undergo hydrolysis to carboxylic acids.
Diethyl 2-acetamido-2-(4-octylphenethyl)malonate (CAS 162358-08-9) 4-Octylphenethyl Long alkyl chain increases lipophilicity. Suitable for hydrophobic matrices or micelle formation; reduced reactivity in polar media.
Diethyl acetamido(2-phenylethyl)malonate (CAS 5463-92-3) 2-Phenylethyl Simple aromatic substituent without electron-directing groups. Moderate reactivity; applications in non-polar synthetic environments.

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Melting Point (°C)
This compound* C₁₆H₂₀N₂O₇ (inferred) ~352.35 ~1.25 (estimated) ~500 (estimated) N/A
Diethyl 2-acetamido-2-[(4-aminophenyl)methyl]propanedioate C₁₆H₂₂N₂O₅ 322.36 1.195 504.1 N/A
Diethyl acetamido(2-phenylethyl)malonate C₁₇H₂₃NO₅ 321.37 1.1±0.1 483.8±45.0 114–115

Research Findings and Key Observations

  • Electronic Effects: The 4-nitro group in the target compound significantly lowers the electron density of the benzyl carbon compared to the 4-amino analog, favoring nucleophilic attack .
  • Solubility Trends: Long alkyl chains (e.g., octylphenethyl) enhance solubility in non-polar solvents, while nitro and cyano groups improve compatibility with polar aprotic solvents .
  • Thermal Stability: Nitro-substituted derivatives exhibit higher thermal stability (e.g., boiling points >500°C) compared to amino analogs, which may degrade at lower temperatures due to amine oxidation .

Biological Activity

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a unique combination of functional groups that contribute to its biological activity. The synthesis typically involves the reaction of diethyl malonate with an appropriate acetamido derivative, often under basic conditions using sodium ethoxide in an anhydrous solvent like ethanol. This multi-step synthesis allows for the modification of the compound to enhance its biological properties.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial activity. For instance, it has been tested against various bacterial strains using the agar disc-diffusion method. The results indicate that the compound shows significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Bacterial Strain MIC (µM) Reference
Staphylococcus aureus1.4
Bacillus subtilis0.18
Escherichia coli200

The mechanism through which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex necessary for protein translation. Such action is similar to that observed with other oxazolidinone antibiotics like linezolid and tedizolid.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound against resistant strains of bacteria. The findings indicated that modifications to the nitrophenyl group significantly enhanced antibacterial potency, suggesting a structure-activity relationship that could be exploited in drug design .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent cytotoxic effect, particularly against breast cancer cells, indicating potential use as an anticancer agent .

Safety Profile and Toxicity

While this compound shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, it is classified as an eye irritant and emits toxic fumes upon decomposition .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous nitroaryl-substituted propanedioates (e.g., diethyl 2-(4-nitrophenyl)propanedioate) are prepared by reacting nitrobenzyl halides with diethyl malonate derivatives under basic conditions. Catalysts like meglumine sulfate (used in α-aminophosphonate synthesis) may enhance reaction efficiency at room temperature . Purification typically involves column chromatography or recrystallization.

Q. How is the compound structurally characterized in academic research?

  • Methodology : Use spectroscopic techniques (NMR, IR) and X-ray crystallography. For NMR, compare chemical shifts to structurally related compounds (e.g., diethyl malonate derivatives: δ ~1.2–1.4 ppm for ethyl groups, δ ~3.5–4.5 ppm for ester linkages) . X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides precise bond-length and angle data, critical for confirming stereochemistry .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodology : Determine properties via experimental and computational tools. For example:

  • Density : ~1.3 g/cm³ (analogous nitroaryl propanedioates) .
  • Stability : Assess thermal stability via TGA and hydrolytic stability under acidic/basic conditions.
  • Solubility : Use Hansen solubility parameters to optimize solvent selection for reactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

  • Methodology : Apply density functional theory (DFT) to simulate NMR or IR spectra and compare with experimental results. For instance, discrepancies in carbonyl stretching vibrations (IR) may arise from conformational flexibility; DFT-optimized geometries can identify dominant conformers . Software like Gaussian or ORCA is used for these calculations .

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

  • Methodology :

  • Catalyst screening : Test organocatalysts (e.g., thioureas) or metal catalysts (e.g., Pd for cross-couplings) to improve selectivity.
  • Kinetic analysis : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust reaction parameters (e.g., temperature, solvent polarity) .
  • Byproduct analysis : Employ LC-MS to identify side products and modify protecting groups (e.g., acetamido vs. benzamido) to suppress undesired pathways .

Q. How can environmental fate and ecotoxicity be assessed for this compound?

  • Methodology :

  • Degradation studies : Measure hydrolysis half-life under varying pH and UV exposure. For related malonate esters, hydrolysis rates correlate with ester group electron-withdrawing effects .
  • Ecotoxicology : Use OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays). Computational tools like ECOSAR predict toxicity based on QSAR models .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported bioactivity data (e.g., antioxidant vs. no activity)?

  • Methodology :

  • Assay standardization : Re-evaluate under controlled conditions (e.g., DPPH, NO scavenging assays at fixed concentrations and pH) .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., nitro vs. methoxy groups) on radical scavenging. Computational docking studies can identify binding interactions with biological targets .

Q. What approaches validate crystallographic data when twinning or disorder complicates refinement?

  • Methodology :

  • Twinning analysis : Use SHELXD to detect twin laws and refine data with TWIN/BASF commands in SHELXL .
  • Disorder modeling : Apply PART instructions to model split positions and validate with residual density maps.

Tables for Key Data

Property Value/Technique Reference
Boiling Point~381°C (estimated for analogous compounds)
LogP (octanol-water)~2.44 (calculated via XLogP3)
Hydrolytic Half-life (pH 7)~48 hours (predicted for diethyl esters)
Ecotoxicity (LC50, Daphnia)10–100 mg/L (estimated via ECOSAR)

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